tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate
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Overview
Description
tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate is a chemical compound that features a tert-butyl group attached to a cyclohexane ring with an amino group and a carboxylate group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity patterns .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate typically involves the protection of the amino group and the carboxyl group using tert-butyl groups. One common method involves the use of tert-butyl chloroformate in the presence of a base to protect the amino group, followed by cyclization to form the cyclohexane ring .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems. These systems allow for more efficient, versatile, and sustainable production compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylate groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biological processes at the molecular level . The specific pathways involved depend on the context of its application, such as in drug development or biochemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate include:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and interaction patterns compared to similar compounds. This makes it valuable in specialized applications where its unique properties can be leveraged .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
MDFWHHAKFURWJC-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC[C@@H](C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(C1)N |
Origin of Product |
United States |
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